molecular formula C12H17NS B15092548 N-(3,5-dimethylphenyl)thiolan-3-amine

N-(3,5-dimethylphenyl)thiolan-3-amine

Katalognummer: B15092548
Molekulargewicht: 207.34 g/mol
InChI-Schlüssel: SBADMHBSOCXBJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)thiolan-3-amine typically involves the reaction of 3,5-dimethylphenylamine with thiolane derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

the synthesis process can be scaled up using standard chemical engineering techniques to produce larger quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-dimethylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3,5-dimethylphenyl)thiolan-3-amine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3,5-dimethylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

N-(3,5-dimethylphenyl)thiolan-3-amine can be compared with other similar compounds, such as:

    N-(3,5-dimethylphenyl)thiolane-2-amine: Similar structure but with a different position of the amine group.

    N-(3,5-dimethylphenyl)thiolane-4-amine: Another isomer with the amine group at a different position.

    N-(3,5-dimethylphenyl)thiolane-3-thiol: Contains a thiol group instead of an amine.

These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and effects .

Eigenschaften

Molekularformel

C12H17NS

Molekulargewicht

207.34 g/mol

IUPAC-Name

N-(3,5-dimethylphenyl)thiolan-3-amine

InChI

InChI=1S/C12H17NS/c1-9-5-10(2)7-12(6-9)13-11-3-4-14-8-11/h5-7,11,13H,3-4,8H2,1-2H3

InChI-Schlüssel

SBADMHBSOCXBJN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)NC2CCSC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.